Tesirine
Overview
Description
Tesirine is a compound used in the development of antibody-drug conjugates (ADCs). It is a pyrrolobenzodiazepine (PBD) dimer, which is a class of DNA-crosslinking agents known for their potent cytotoxicity. This compound is often conjugated to antibodies targeting specific proteins on cancer cells, making it a valuable tool in targeted cancer therapy .
Preparation Methods
Tesirine is synthesized through a series of organic reactions. The synthesis involves the formation of the PBD dimer, which is then linked to an antibody via a cleavable linker. The process typically includes:
Formation of the PBD Dimer: This involves the coupling of two PBD monomers through a chemical reaction.
Conjugation to Antibody: The PBD dimer is then conjugated to an antibody using a linker that can be cleaved under specific conditions, allowing the release of the cytotoxic agent once inside the target cell.
Chemical Reactions Analysis
Tesirine undergoes several types of chemical reactions:
DNA Crosslinking: The primary reaction is the formation of interstrand crosslinks in the DNA of target cells.
Cleavage of Linker: The linker between the antibody and the PBD dimer is cleaved under specific conditions, such as the presence of certain enzymes or changes in pH, releasing the cytotoxic agent.
Scientific Research Applications
Tesirine has several scientific research applications:
Cancer Therapy: this compound is primarily used in the development of ADCs for targeted cancer therapy.
Biological Research: This compound-conjugated antibodies are used in research to study the mechanisms of cancer cell death and to identify potential new targets for cancer therapy.
Drug Development: This compound is used in the development of new ADCs, with ongoing research aimed at improving the efficacy and safety of these compounds.
Mechanism of Action
Tesirine exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC binds to a specific protein on the surface of cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell. The linker is then cleaved, releasing the PBD dimer.
DNA Crosslinking: The PBD dimer binds to the DNA, forming interstrand crosslinks that prevent the DNA strands from separating.
Comparison with Similar Compounds
Tesirine is unique among DNA-crosslinking agents due to its high potency and specificity. Similar compounds include:
Calicheamicin: Another DNA-crosslinking agent used in ADCs, but with a different mechanism of action.
Maitansine: A microtubule inhibitor used in ADCs, which disrupts cell division by a different pathway.
Auristatin: Another microtubule inhibitor used in ADCs, similar to maitansine but with different chemical properties.
This compound’s uniqueness lies in its ability to form highly cytotoxic DNA interstrand crosslinks, making it a powerful tool in targeted cancer therapy.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H101N9O23/c1-49(2)69(80-66(86)18-23-97-25-27-99-29-31-101-33-35-103-37-38-104-36-34-102-32-30-100-28-26-98-24-19-76-65(85)17-20-81-67(87)15-16-68(81)88)71(90)78-52(5)70(89)79-54-13-11-53(12-14-54)48-107-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)106-22-10-8-9-21-105-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h11-16,41-47,49,52,55,60,69,74,93H,8-10,17-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGATZAPXCCEJR-OWRSNIELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H101N9O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595275-62-9 | |
Record name | Tesirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1595275629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TESIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DVQ435K46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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